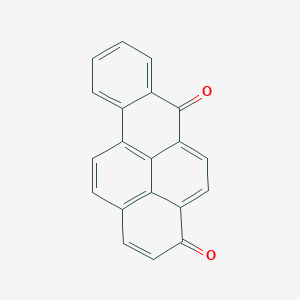
苯并(a)芘-3,6-醌
描述
Benzo[a]pyrene-3,6-dione, also known as 3,6-benzo(a)pyrenequinone, belongs to the class of organic compounds known as benzopyrenes . These are organic compounds containing a benzene fused to a pyrene(benzo[def]phenanthrene) ring system . It is a derivative of Benzopyrene, a carcinogenic component of tobacco smoke implicated in lung cancer .
Synthesis Analysis
A rat PBK model of BaP was developed to simulate the kinetics of its main metabolite 3-hydroxybenzo[a]pyrene (3-OHBaP), shown previously to be responsible for the developmental toxicity of BaP . Efficient novel syntheses of the 1-, 3-, 6-, 9-, and 12-BP phenols and the BP 1,6-, 3,6-, 6,12-, and 9,10-quinones are now reported .Molecular Structure Analysis
Benzo[a]pyrene-3,6-quinone belongs to the class of organic compounds known as benzopyrenes. These are organic compounds containing a benzene fused to a pyrene(benzo[def]phenanthrene) ring system .Chemical Reactions Analysis
Benzo[a]pyrene undergoes photo-oxidation after irradiation in indoor sunlight or by fluorescent light in organic solvents . It is incompatible with strong oxidizing agents including various electrophiles, peroxides, nitrogen oxides and sulfur oxides . It readily undergoes nitration and halogenation .Physical And Chemical Properties Analysis
Benzo[a]pyrene is an odorless, silver-gray to black solid . It has a molecular weight of 252.32 . It is insoluble in water . Its boiling point is 5612°F and melting point is 3497-3515°F .科学研究应用
保护免受毒性: 苯并(a)芘-3,6-醌可能有助于保护免受醌类和醌醇之间的有毒氧化还原循环,从而可能降低细胞毒性 (Lilienblum, Bock-Hennig, & Bock, 1985).
诱导染色体畸变: 研究表明,苯并(a)芘-3,6-醌可以在中国仓鼠上皮肝细胞中诱导染色体畸变和纺锤体异常,表明它们具有作为断裂剂的潜力 (Sbrana, Puliti, Seidel, Glatt, & Turchi, 1995).
抗氧化剂的抑制作用: 抗氧化剂(如丁基羟基茴香醚、维生素 E 和二乙基二硫代氨基甲酸酯)可以强烈抑制苯并(a)芘-3,6-醌的氧化 (Marnett, Reed, & Johnson, 1977).
抑制代谢: 苯并(a)芘-3,6-醌有效抑制苯并(a)芘及其 7,8-二氢二醇形式的代谢,从而可能降低它们在环境中的毒性 (Shen, Fahl, Wrighton, & Jefcoate, 1979).
产生活性分子氧: 苯并(a)芘代谢物(包括 3,6-醌)的可逆氧化还原循环可以产生活性还原分子氧,从而可能导致 DNA 损伤和细胞损伤 (Lorentzen & Ts'o, 1977).
生物降解和毒性降低: 用固定化漆酶生物降解苯并(a)芘可以降低其在人体细胞中的遗传毒性和细胞毒性,从而可能使生态系统受益 (Hu, Zhang, Zhao, & Hwang, 2007).
在生物活化中的作用: 细胞色素 P4501B1 在将苯并(a)芘生物活化为 DNA 结合代谢物中起着至关重要的作用,从而促进动脉粥样硬化的发展 (Moorthy et al., 2003).
作用机制
Benzo[a]pyrene forms BPDE through a three-step activation process catalyzed by human cytochrome P450 enzymes, notably CYP1A1 and CYP1B1, and by epoxide hydrolase . The B(a)P is an effective chemical with the ability to induce huge quantities of free radicals, which react with lipids that cause lipid peroxidation .
安全和危害
未来方向
属性
IUPAC Name |
benzo[a]pyrene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRYNZSMCVOJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952918 | |
| Record name | Benzo[pqr]tetraphene-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo(a)pyrene-3,6-quinone | |
CAS RN |
3067-14-9, 64133-78-4 | |
| Record name | Benzo[a]pyrene-3,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-3,6-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-3,6-dione, radical ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[pqr]tetraphene-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-3,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT61YDG18C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does benzo(a)pyrene-3,6-quinone exert its toxic effects?
A1: Benzo(a)pyrene-3,6-quinone participates in redox cycles with its reduced form, benzo(a)pyrene-3,6-diol, generating reactive oxygen species (ROS) like hydrogen peroxide, superoxide radicals, and potentially hydroxyl radicals. [, ] These ROS can damage cellular components like DNA, leading to strand breaks and potentially contributing to carcinogenesis. [, ]
Q2: What evidence suggests that benzo(a)pyrene-3,6-quinone is more toxic than its parent compound, benzo(a)pyrene?
A2: While both compounds are toxic, studies have shown that benzo(a)pyrene-3,6-quinone induces cytotoxicity at lower concentrations than benzo(a)pyrene in cultured hamster cells. [] This heightened toxicity is attributed to its ability to participate in continuous redox cycling, amplifying the generation of damaging ROS. [, ]
Q3: Does oxygen availability influence the toxicity of benzo(a)pyrene-3,6-quinone?
A3: Yes, the cytotoxic effects of benzo(a)pyrene-3,6-quinone are significantly reduced under anaerobic conditions in cultured hamster cells. [] This dependence on oxygen supports the critical role of redox cycling and ROS generation in its toxicity, as oxygen is required for the re-oxidation of benzo(a)pyrene-3,6-diol back to benzo(a)pyrene-3,6-quinone. [, ]
Q4: Which cellular processes are affected by benzo(a)pyrene-3,6-quinone?
A4: Benzo(a)pyrene-3,6-quinone exposure leads to various detrimental effects, including:
- Inhibition of DNA synthesis: Observed in hamster cells, suggesting interference with cell replication and potential for promoting tumor development. []
- Inhibition of RNA synthesis: Demonstrated in hamster cells treated with benzo(a)pyrene-3,6-dione, indicating broader impacts on gene expression and cellular function. []
- Induction of apoptosis: Observed in human lymphoblastoid cells, suggesting a mechanism by which it eliminates damaged cells and potentially contributes to tissue injury. []
Q5: Does benzo(a)pyrene-3,6-quinone interact with specific cellular receptors or proteins?
A5: Research suggests that benzo(a)pyrene-3,6-quinone can activate the epidermal growth factor receptor (EGFR) in human mammary epithelial cells, leading to downstream signaling events. [] This activation is thought to contribute to its carcinogenic potential. []
Q6: What is the role of UDP-glucuronosyltransferase (UGT) in benzo(a)pyrene-3,6-quinone metabolism?
A7: UGT enzymes, particularly UGT1A7, catalyze the glucuronidation of benzo(a)pyrene-3,6-diol, forming water-soluble conjugates that are more readily excreted. [, ] This process is considered a detoxification pathway, as glucuronidation prevents redox cycling and reduces the formation of harmful ROS. []
Q7: Does the induction of UGT1A7 offer protection against benzo(a)pyrene-3,6-quinone toxicity?
A8: Yes, studies using human lymphoblastoid cells expressing rat UGT1A7 demonstrate increased resistance to the cytotoxic effects of benzo(a)pyrene-3,6-quinone compared to cells without UGT1A7. [] This protective effect is attributed to the enhanced glucuronidation and detoxification of benzo(a)pyrene-3,6-diol, limiting ROS production. []
Q8: Are there other enzymes involved in benzo(a)pyrene-3,6-quinone detoxification?
A9: Yes, glutathione S-transferases (GSTs) can conjugate glutathione to benzo(a)pyrene-3,6-quinone, forming excretable metabolites. [, ] This conjugation is another important detoxification pathway, reducing the availability of benzo(a)pyrene-3,6-quinone for redox cycling and ROS generation. []
Q9: How does dietary fiber impact benzo(a)pyrene metabolite availability in the gut?
A10: Studies in rats show that dietary fiber decreases the availability of benzo(a)pyrene metabolites, including benzo(a)pyrene-3,6-quinone, for interaction with the intestinal mucosa. [] This effect is attributed to fiber's bulking properties, suggesting a potential protective role against dietary benzo(a)pyrene exposure. []
Q10: Does benzo(a)pyrene-3,6-quinone cause DNA damage?
A11: Yes, benzo(a)pyrene-3,6-quinone induces DNA strand breaks, as demonstrated in experiments using bacteriophage T7 DNA. [] This damage is attributed to the generation of ROS during redox cycling. [] Additionally, studies in mouse vascular smooth muscle cells showed that benzo(a)pyrene-3,6-quinone is a proximate genotoxic metabolite, forming DNA adducts. []
Q11: What is the role of cytochrome P4501B1 (CYP1B1) in benzo(a)pyrene-3,6-quinone formation?
A12: CYP1B1 plays a crucial role in the bioactivation of benzo(a)pyrene to benzo(a)pyrene-3,6-quinone. [] Inhibition of CYP1B1 significantly reduces DNA adduct formation induced by benzo(a)pyrene and its metabolites, including benzo(a)pyrene-3,6-quinone, in mouse vascular smooth muscle cells. []
Q12: Can benzo(a)pyrene-3,6-quinone contribute to cancer development?
A13: While definitive evidence from human studies is limited, the ability of benzo(a)pyrene-3,6-quinone to induce DNA damage, inhibit DNA synthesis, and promote oxidative stress strongly suggests a carcinogenic potential. [, , ] Furthermore, its ability to activate EGFR, a pathway implicated in various cancers, further supports this concern. []
Q13: How is benzo(a)pyrene-3,6-quinone typically detected and quantified?
A13: Several analytical methods are employed for the analysis of benzo(a)pyrene-3,6-quinone, including:
- High-performance liquid chromatography (HPLC): Coupled with various detectors like UV-Vis, fluorescence, or mass spectrometry, enables separation and quantification of benzo(a)pyrene-3,6-quinone and its metabolites in complex biological samples. [, , , ]
- Gas chromatography-mass spectrometry (GC-MS): Used for the identification and quantification of benzo(a)pyrene-3,6-quinone and other PAHs in environmental samples. []
- 32P-Postlabeling: A sensitive method for detecting DNA adducts formed by benzo(a)pyrene-3,6-quinone and other carcinogens. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



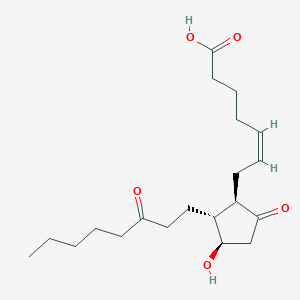
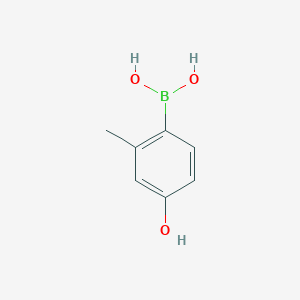





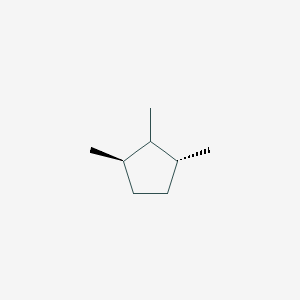
![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)


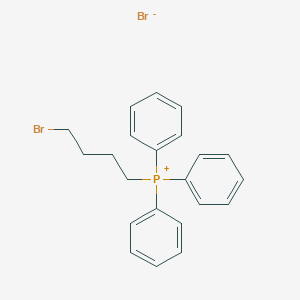
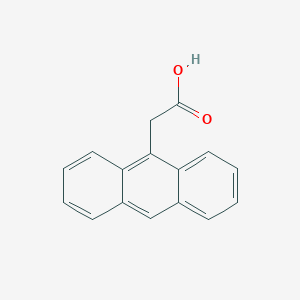
![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)